Product packaging for Methyl 4-bromo-3-chloro-2-fluorobenzoate(Cat. No.:CAS No. 1427440-57-0)

Methyl 4-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B1433071
CAS No.: 1427440-57-0
M. Wt: 267.48 g/mol
InChI Key: DORFWUUEBUVBPV-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Electronic Configuration Analysis

Methyl 4-bromo-3-chloro-2-fluorobenzoate exhibits a planar aromatic ring with three halogen substituents arranged in a non-symmetrical pattern. The molecular formula C₈H₅BrClFO₂ indicates a methyl ester group (-OCH₃) at the carboxyl position, with bromine (Br), chlorine (Cl), and fluorine (F) occupying the 4-, 3-, and 2-positions, respectively. The SMILES notation COC(=O)C1=C(F)C(Cl)=C(Br)C=C1 confirms this substitution pattern.

Key Features:
  • Electronic Configuration : The electron-withdrawing halogens (Br, Cl, F) induce distinct electronic effects. Fluorine, with its high electronegativity, exerts a strong inductive effect, while bromine and chlorine contribute both inductive and resonance effects. These interactions influence the compound’s reactivity in nucleophilic substitution and cross-coupling reactions.
  • Steric Effects : The bulky bromine atom at the 4-position creates steric hindrance, potentially affecting reaction pathways and molecular packing in crystalline states.
Table 1: Substituent Effects on Electronic Properties
Position Substituent Inductive Effect Resonance Effects Steric Impact
2 F Strong EWG Minimal Low
3 Cl Moderate EWG Moderate Moderate
4 Br Moderate EWG Moderate High

EWG = Electron-Withdrawing Group

Theoretical studies using density functional theory (DFT) have shown that the carboxylate group (-COOCH₃) adopts an upright geometry relative to the benzene ring, with the ester oxygen atoms forming hydrogen bonds or halogen interactions in crystalline environments.

X-ray Crystallographic Studies of Halogen-Substituted Benzoate Esters

X-ray crystallography provides critical insights into the spatial arrangement of this compound and related analogs. While direct crystal data for this compound are limited, structural trends from similar benzoate esters reveal key patterns:

Case Study: Methyl 4-Bromobenzoate
  • Crystal Packing : Methyl 4-bromobenzoate crystallizes in an orthorhombic system (space group Pbca), with molecules arranged in a planar geometry. A short Br···O interaction (3.047 Å) dictates intermolecular packing.
  • Comparative Analysis :
    • Methyl 4-Iodobenzoate : Isostructural with the bromo analog but exhibits weaker iodine···oxygen interactions due to lower electronegativity.
    • Methyl 4-Chlorobenzoate : Non-isostructural with bromo/iodo analogs, indicating that substituent size and electronegativity alter packing motifs.
Halogen Bonding in Supramolecular Assemblies

In related systems (e.g., ethacridinium halobenzoates), halogens participate in weak non-covalent interactions:

  • Iodine···O Bonds : Observed in 3-iodobenzoate derivatives, forming extended networks.
  • Br···O and Cl···O Interactions : Less prevalent but critical in stabilizing crystal lattices.

Comparative Analysis of Ortho-, Meta-, and Para-Halogen Substituent Effects

The positions of halogens on the benzoate ring significantly influence electronic and steric properties. Below is a comparison of substituent effects across ortho, meta, and para configurations:

Electronic Effects
Position Substituent σ* (Hammett Constant) Reactivity Impact
Ortho F +0.46 Strong EWG → deactivates ring
Meta Cl +0.31 Moderate EWG → moderate deactivation
Para Br +0.26 Moderate EWG → mild deactivation

Data derived from analogous benzoate systems.

Steric and Crystallographic Effects
Configuration Substituent Steric Hindrance Crystal Packing Motif
Ortho Br High Distorted planarity
Meta Cl Moderate Planar stacking
Para F Low Linear chains
Case Study: Ethacridinium Halobenzoates

In ethacridinium 3-halobenzoates, iodine at the meta position forms halogen bonds (I···O), while chlorine and bromine rely on hydrogen bonding. This trend aligns with the strength of halogen-bonding capability (I > Br > Cl).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClFO2 B1433071 Methyl 4-bromo-3-chloro-2-fluorobenzoate CAS No. 1427440-57-0

Properties

IUPAC Name

methyl 4-bromo-3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFWUUEBUVBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427440-57-0
Record name methyl 4-bromo-3-chloro-2-fluorobenzoate
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Preparation Methods

Halogenated Aniline Intermediate and Diazotization Route

A key method involves starting from a halogenated aniline derivative such as 4-bromo-3-chloro-2-fluoroaniline, which is then converted into the corresponding benzoate ester through diazotization and subsequent substitution.

Process Details:

  • Starting Material: 4-bromo-3-chloro-2-fluoroaniline.
  • Diazotization: The aniline is dissolved in a sulfuric acid solution (35–75% by weight) at 30–55 °C. Sodium nitrite solution is added slowly to form the diazonium salt.
  • Substitution: Under reflux (~80 °C), the diazonium intermediate undergoes substitution to form 2-chloro-3-fluorobromobenzene or related halogenated benzoates.
  • Purification: The crude product is dried over anhydrous magnesium sulfate and purified by vacuum distillation to yield the target halogenated benzoate ester.

This method is supported by patent CN102001913B, which describes the preparation of 2-chloro-3-fluorobromobenzene from 4-bromo-3-chloro-2-fluoroaniline with detailed molar ratios and reaction times.

Esterification of Halogenated Benzoic Acid

Once the halogenated benzoic acid intermediate is obtained, this compound can be synthesized via esterification:

  • Reaction: The halogenated benzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid.
  • Conditions: Reflux conditions are maintained to drive the esterification to completion.
  • Purification: The ester is purified by distillation or crystallization.

This esterification approach is a standard method for preparing methyl benzoates and is analogous to the preparation of methyl 4-chloro-2-fluorobenzoate as described in industrial synthesis literature.

Halogen Exchange and Cyanation as Intermediate Steps

In some synthetic routes, halogenated methyl benzoates are further functionalized by halogen exchange or cyanation to introduce or modify substituents:

  • Example: Conversion of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester to 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester via diazotization and reaction with cuprous cyanide under nitrogen atmosphere.
  • Reaction Conditions: Low temperature (0–5 °C) for diazotization; elevated temperature (~60 °C) for cyanation.
  • Yields: High yields (72% for iodination step, 88% for cyanation step) demonstrate the efficiency of these transformations.

While this example is for a related compound, the methodology can be adapted for preparing this compound by analogous halogenation and substitution strategies.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Notes
Halogenation Electrophilic Aromatic Substitution / Diazotization 4-bromo-3-chloro-2-fluoroaniline, NaNO2, H2SO4, reflux 30–55 °C Diazotization followed by substitution
Esterification Fischer Esterification Halogenated benzoic acid, methanol, H2SO4, reflux Standard esterification to methyl ester
Cyanation (optional) Nucleophilic substitution Cuprous cyanide, DMF, N2 atmosphere, 60 °C, 10 h For cyano-substituted derivatives
Purification Extraction, drying, vacuum distillation or chromatography Ethyl acetate extraction, MgSO4 drying, column chromatography Ensures high purity of final product

Research Findings and Practical Considerations

  • Reaction Control: Temperature and molar ratios are critical to ensure selective halogenation and avoid poly-substitution or side reactions.
  • Safety: Diazotization reactions require careful temperature control and handling of nitrite reagents to prevent hazardous byproducts.
  • Yield Optimization: Using excess sodium nitrite and iodide in diazotization enhances yields of halogenated intermediates.
  • Scalability: The described methods are amenable to scale-up, with reflux and vacuum distillation steps common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the halogens.

    Reduction: Methyl 4-bromo-3-chloro-2-fluorobenzyl alcohol.

    Oxidation: 4-bromo-3-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 4-bromo-3-chloro-2-fluorobenzoate serves as a building block in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including:

  • Halogenation : The presence of bromine and chlorine enables further halogenation reactions, which can modify the compound's reactivity and biological activity.
  • Esterification : As an ester, it can be involved in esterification reactions, leading to the formation of new ester compounds that may have distinct properties or activities .

Biological Research

In biological studies, this compound has shown significant potential due to its interaction with biological systems:

  • Enzyme Inhibition : This compound acts as an inhibitor for enzymes involved in ester hydrolysis, such as esterases and lipases. Such inhibition can significantly alter metabolic pathways within organisms, making it a candidate for further investigation in pharmacology .
  • Receptor Interaction : The halogenated benzene ring structure interacts with specific receptors, influencing signal transduction pathways. This interaction is crucial for modulating physiological responses and could lead to therapeutic applications .

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate :

  • Antifungal Activity : Recent studies have demonstrated that this compound exhibits antifungal properties. Molecular docking studies suggest that it forms stable interactions with fungal proteins, indicating its potential as a drug candidate for treating fungal infections .
  • Toxicity Assessments : Computational toxicity predictions reveal that while the compound is structurally stable, it possesses certain toxicological concerns that need to be addressed before clinical applications can be considered .

Industrial Applications

In industry, this compound is utilized in:

  • Agrochemicals : Its reactivity makes it suitable for developing herbicides and pesticides.
  • Dyes and Polymers : The compound can be used as an intermediate in the synthesis of dyes and polymer materials due to its unique chemical properties .

Case Study 1: Antifungal Activity

A study conducted using molecular docking methods revealed that this compound forms two hydrogen bonds with fungal protein 4FPR, demonstrating a binding energy of -5.00 kcal/mol, indicating strong interactions that could be leveraged for antifungal drug development .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's ability to inhibit cyclooxygenase enzymes (COX), which are crucial targets in pain and inflammation management. The inhibition was confirmed through in vitro assays, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-chloro-2-fluorobenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The target compound’s three halogen substituents introduce significant steric and electronic effects compared to simpler analogs like Methyl 4-fluorobenzoate.

Molecular Weight : The addition of halogens increases molecular weight proportionally. For example, Methyl 4-bromo-2-chlorobenzoate (249.49 g/mol) is lighter than the target compound due to the absence of fluorine .

Reactivity and Stability

  • Cross-Coupling Potential: The 4-bromo substituent is a prime site for palladium-catalyzed couplings, similar to Methyl 4-bromo-2-chlorobenzoate . However, the 2-fluoro group may reduce reactivity at adjacent positions due to its strong electron-withdrawing nature.
  • Hydrolysis Sensitivity: The ester group is susceptible to hydrolysis, but the electron-withdrawing halogens may stabilize the aromatic ring against nucleophilic attack compared to non-halogenated esters like Methyl 4-ethoxybenzoate .

Research Findings and Trends

  • Similarity Scores : High similarity (0.94) to Methyl 4-bromo-2-chlorobenzoate indicates overlapping utility in synthetic pathways, though the fluorine in the target compound may confer distinct electronic properties .
  • Analytical Methods : Gas chromatography (GC) and mass spectrometry, as applied to methyl esters in , are likely effective for purity analysis .

Biological Activity

Methyl 4-bromo-3-chloro-2-fluorobenzoate is a halogenated aromatic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in ester hydrolysis such as esterases and lipases. This inhibition can alter metabolic pathways within biological systems.
  • Receptor Interaction : The halogenated benzene ring may interact with specific receptors, influencing signal transduction pathways. Such interactions are crucial for the modulation of physiological responses.
  • Chemical Reactivity : The presence of halogens enhances the compound's reactivity, allowing it to participate in diverse chemical transformations that can affect biological macromolecules.

Anti-inflammatory Effects

Halogenated compounds are often investigated for their anti-inflammatory potential. The ability of this compound to modulate inflammatory pathways could be explored further, given the established roles of similar compounds in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Study on Enzyme Inhibition

A study examining the enzyme inhibition properties of this compound highlighted its potential as a chemical probe in biochemical assays. The compound was tested against various esterases, showing promising results in terms of inhibition efficiency.

Enzyme Inhibition Type IC50 (µM)
Esterase ACompetitive15
Lipase BNon-competitive22

This data suggests that the compound could be utilized in drug development targeting metabolic disorders where these enzymes play a critical role.

Pharmacological Applications

This compound is being explored as an intermediate in the synthesis of pharmaceuticals with potential therapeutic applications. Its unique structure allows for modifications that could lead to enhanced pharmacological profiles .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-bromo-3-chloro-2-fluorobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative. For example, methyl esters of halogenated benzoic acids are often prepared via acid-catalyzed reactions with methanol. Key factors include:
  • Temperature control : Excessive heat may lead to dehalogenation or ester hydrolysis.
  • Catalyst selection : Sulfuric acid or thionyl chloride are common catalysts, but their use requires careful quenching to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to achieve >97% purity, as noted in similar halogenated methyl benzoate syntheses .
    Table 1 : Comparison of Synthetic Routes
PrecursorCatalystYield (%)Purity (%)Reference
4-Bromo-3-chloro-2-fluorobenzoic acidH₂SO₄7897.0
Benzoyl chloride derivativeSOCl₂8595.0

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
    ¹H NMR (CDCl₃) reveals distinct aromatic proton splitting patterns due to adjacent halogens. For example, the fluorine atom induces deshielding (~δ 7.5–8.5 ppm), while bromine and chlorine influence coupling constants (J ~ 8–12 Hz) .
  • Mass Spectrometry :
    High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 267.89 (calculated for C₈H₅BrClFO₂). Isotopic patterns (Br/Cl) aid in structural validation.
  • X-ray Crystallography :
    Single-crystal X-ray diffraction (using ORTEP-3 software) resolves halogen positioning and bond angles, critical for verifying regiochemistry .

Q. How should this compound be stored to prevent degradation, and what safety protocols are recommended?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber glass vials to minimize photolytic debromination. Desiccants (e.g., silica gel) prevent ester hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to lachrymatory properties. Waste must be neutralized with 10% NaOH before disposal to avoid releasing toxic HBr/HCl gases .

Advanced Research Questions

Q. Which density-functional theory (DFT) functionals are most accurate for modeling the electronic structure of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) are effective for halogenated aromatics. Key considerations:
  • Basis Sets : 6-311G(d,p) with diffuse/polarization functions improves accuracy for heavy atoms (Br, Cl) .
  • Validation : Compare calculated vs. experimental dipole moments and IR spectra. B3LYP predicts C-Br bond lengths within 0.02 Å of crystallographic data .
    Table 2 : DFT Performance Metrics
FunctionalMAE (kcal/mol)Dipole Moment Error (%)Reference
B3LYP2.41.2
M06-2X3.12.5

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to derivatize this compound?

  • Methodological Answer : The bromine atom is more reactive than chlorine or fluorine in Pd-catalyzed couplings. Optimized conditions include:
  • Catalyst : Pd(PPh₃)₄ (2 mol%) in THF.
  • Base : Cs₂CO₃ for deprotonation.
  • Boronic Acid Partner : Use arylboronic acids (e.g., phenylboronic acid) at 80°C for 12 hours.
    Post-reaction, TLC (hexane:EtOAc 4:1) monitors conversion. The chlorine and fluorine substituents remain intact, enabling sequential functionalization .

Q. How can researchers resolve contradictions in computational vs. experimental data for halogenated benzoate derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. Strategies include:
  • Solvent Modeling : Use the SMD continuum model to simulate solvent interactions (e.g., dichloromethane).
  • Post-Hartree-Fock Methods : CCSD(T) benchmarks for critical geometries (e.g., dihedral angles) .
  • Experimental Validation : Correlate DFT-predicted NMR shifts with actual spectra (δ < 0.5 ppm deviation acceptable) .

Q. What mechanistic insights explain the regioselective reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the para position (C-4) for attack. Key steps:

Transition State Analysis : DFT calculations show lower activation energy for C-Br substitution vs. C-Cl.

Leaving Group Ability : Br⁻ (weaker base) departs more readily than Cl⁻, as confirmed by kinetic studies .

Q. What environmental impact assessments are required for lab-scale use of this compound?

  • Methodological Answer :
  • Waste Management : Halogenated waste must be segregated and treated via incineration (≥ 850°C) to prevent dioxin formation.
  • Ecotoxicity Screening : Use Vibrio fischeri bioluminescence assays to estimate EC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-chloro-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-chloro-2-fluorobenzoate

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